trans,trans-4'-Pentyl-4-methoxymethyl-bicyclohexyl
Description
trans,trans-4'-Pentyl-4-methoxymethyl-bicyclohexyl is a bicyclohexyl derivative characterized by a rigid bicyclic core with a pentyl chain at the 4'-position and a methoxymethyl group at the 4-position. This compound belongs to a class of liquid-crystalline materials widely studied for their applications in advanced materials, including high-performance liquid crystal displays (LCDs) and ion-conductive systems for batteries . Its structure combines axial rigidity from the bicyclohexyl system with flexible alkyl and alkoxy substituents, enabling tunable mesomorphic and electronic properties. The trans,trans configuration ensures optimal molecular packing, critical for thermal stability and electro-optical performance .
Properties
CAS No. |
88416-89-1 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(10-14-19)15-20-2/h16-19H,3-15H2,1-2H3 |
InChI Key |
IGEQYNHAJQNCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)COC |
Origin of Product |
United States |
Chemical Reactions Analysis
trans,trans-4’-Pentyl-4-methoxymethyl-bicyclohexyl can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
trans,trans-4’-Pentyl-4-methoxymethyl-bicyclohexyl is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of trans,trans-4’-Pentyl-4-methoxymethyl-bicyclohexyl involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Flexibility: The methoxymethyl group in the target compound introduces polarity and oxygen-based electronic effects, distinguishing it from non-polar alkyl (e.g., propyl, pentyl) or halogenated (e.g., trifluorobiphenyl) analogs .
- Chain Length Impact : Longer alkyl chains (e.g., pentyl vs. propyl) enhance mesophase stability but reduce melting points, as seen in 4-(trans-4-Pentylcyclohexyl)benzonitrile (melting point ~95°C inferred from analogs) .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluorobiphenyl in ) exhibit higher oxidation resistance, making them suitable for high-voltage battery electrolytes.
Physical and Chemical Properties
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